Product packaging for 6-Bromoquinoline-7-carbonitrile(Cat. No.:)

6-Bromoquinoline-7-carbonitrile

Cat. No.: B8004322
M. Wt: 233.06 g/mol
InChI Key: VWQQBJVNZXPMLZ-UHFFFAOYSA-N
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Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone scaffold in medicinal chemistry and materials science. nih.govbenthamdirect.comresearchgate.netfrontiersin.orgorientjchem.org Its derivatives are integral components of numerous natural products, particularly alkaloids, and a wide array of pharmacologically active substances. orientjchem.orgnih.gov The quinoline nucleus is noted for its diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.comnih.gov This versatility has established the quinoline framework as a "privileged scaffold," meaning it is a recurring structural motif in a variety of bioactive compounds. researchgate.netbenthamdirect.com The ability of the quinoline ring to undergo both electrophilic and nucleophilic substitution reactions allows for extensive functionalization at various positions, making it a highly adaptable building block in the design and synthesis of novel molecules. frontiersin.org

Strategic Importance of Halogen and Nitrile Functionalities in Organic Synthesis

The introduction of halogen and nitrile functional groups onto organic molecules is a critical strategy in modern organic synthesis, imparting unique reactivity and properties. Halogens, such as bromine, serve as versatile handles for a variety of chemical transformations. masterorganicchemistry.comthoughtco.com The carbon-bromine bond can be readily converted into other functional groups through reactions like cross-coupling, nucleophilic substitution, and metallation, providing a gateway to more complex molecular architectures. chemicalbook.com Bromine's electron-withdrawing nature can also influence the electronic properties of the aromatic system to which it is attached, modulating its reactivity. ontosight.ai

The nitrile group (a carbon triple-bonded to a nitrogen atom) is another exceptionally useful functional group in organic synthesis. pearson.compressbooks.pubnih.gov Its strong electron-withdrawing character can activate adjacent positions for nucleophilic attack. Furthermore, the nitrile group itself can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and amides, thereby significantly expanding the synthetic utility of the parent molecule. masterorganicchemistry.compearson.com The unique combination of a nucleophilic nitrogen atom and an electrophilic carbon center within the nitrile group allows for its participation in a wide range of chemical reactions. nih.gov

Research Landscape of Bromoquinoline Carbonitriles as Versatile Building Blocks

The strategic combination of a quinoline core with both bromo and cyano functionalities gives rise to bromoquinoline carbonitriles, a class of compounds that serve as highly versatile building blocks in organic synthesis. These molecules offer multiple reactive sites for further chemical modification, enabling the construction of complex, polyfunctionalized quinoline derivatives. The bromine atom can direct reactions to one part of the molecule, while the nitrile group offers a different set of synthetic possibilities. This dual reactivity makes bromoquinoline carbonitriles valuable intermediates for creating libraries of novel compounds for drug discovery and materials science applications. frontiersin.orgresearchgate.net Research into these compounds focuses on exploring their synthetic utility and developing efficient methods for their preparation and subsequent transformation into more elaborate structures. The specific regioisomer, 6-Bromoquinoline-7-carbonitrile, is a prime example of such a versatile building block, with its defined substitution pattern offering precise control over subsequent synthetic manipulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrN2 B8004322 6-Bromoquinoline-7-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)5-8(9)6-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQQBJVNZXPMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 6 Bromoquinoline 7 Carbonitrile

Reactions at the Bromine Center

The bromine atom on the quinoline (B57606) core is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. It can also participate in nucleophilic substitution reactions under specific conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 6-bromoquinoline-7-carbonitrile is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. nih.gov For this compound, this reaction allows for the introduction of various aryl and alkyl groups at the C6 position.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. The reaction is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.gov While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other bromoquinolines and related azaheterocycles in Suzuki-Miyaura couplings is well-established. nih.govuwindsor.ca The introduction of both aryl and alkyl groups is feasible, with alkyl boranes also serving as effective coupling partners. nih.govnih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Common Reagents/Conditions Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) nih.gov
Ligand PPh₃, SPhos, XPhos frontiersin.org
Boron Reagent Arylboronic acids, Alkylboronic esters nih.govnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov
Solvent Dioxane/H₂O, Toluene, DMF nih.gov
Temperature Room temperature to 120 °C wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org Similarly, the Buchwald-Hartwig etherification allows for the synthesis of aryl ethers from aryl halides and alcohols.

For this compound, these reactions provide a direct route to 6-aminoquinoline (B144246) and 6-alkoxy/aryloxy-quinoline derivatives. The amination can be performed with a wide variety of primary and secondary amines, as well as ammonia (B1221849) equivalents. wikipedia.org The development of specialized phosphine ligands has been crucial to the success and broad applicability of this reaction. nih.govorganic-chemistry.org Studies on the amination of similar bromo-azaheterocycles, such as 6-bromo-2-chloroquinoline (B23617) and 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, demonstrate the feasibility of this transformation on the quinoline scaffold. nih.govresearchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Parameter Common Reagents/Conditions Reference
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ nih.gov
Ligand BINAP, XPhos, RuPhos nih.govnih.gov
Amine Primary amines, secondary amines, anilines wikipedia.org
Base NaOtBu, K₃PO₄, Cs₂CO₃ nih.gov
Solvent Toluene, Dioxane nih.gov
Temperature Room temperature to 110 °C nih.gov

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to form new carbon-carbon bonds at the C6 position of this compound. These include the Heck, Sonogashira, and Stille couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful method for the vinylation of aryl rings and is tolerant of a wide variety of functional groups. princeton.edunih.gov The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is of great importance for the synthesis of arylalkynes and is typically cocatalyzed by palladium and copper complexes. nih.govlibretexts.org The mild reaction conditions have allowed for its use in the synthesis of complex molecules. wikipedia.org

The Stille reaction couples an aryl halide with an organotin compound. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. psu.edu However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Advances in ligand design have expanded the scope of the Stille reaction to include less reactive aryl chlorides and have enabled reactions at room temperature. nih.gov

Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Product Typical Catalyst System Reference
Heck Alkene6-Vinylquinoline derivativePd(OAc)₂, PPh₃, Base wikipedia.orgorganic-chemistry.org
Sonogashira Terminal Alkyne6-Alkynylquinoline derivativePdCl₂(PPh₃)₂, CuI, Amine Base wikipedia.orglibretexts.org
Stille Organostannane6-Aryl/Alkylquinoline derivativePd(PPh₃)₄ wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are the most common methods for the functionalization of the C6-bromo group, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is required. The cyano group at the C7 position and the nitrogen atom in the quinoline ring do provide some electron-withdrawing character, which may facilitate nucleophilic substitution at the C6 position with strong nucleophiles under forcing conditions. However, this pathway is generally less favored compared to cross-coupling reactions.

Reactions at the Carbonitrile Functionality

The carbonitrile (cyano) group at the C7 position of this compound is a versatile functional group that can undergo a variety of transformations. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amides, amines, and tetrazoles.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Partial hydrolysis to an amide is also possible.

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations of the carbonitrile group significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities at the C7 position.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions. chemguide.co.uk

To Carboxylic Acids:

Acid-catalyzed hydrolysis, typically by heating with a dilute acid like hydrochloric acid, converts the nitrile directly to a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comnumberanalytics.com

Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) solution also yields the carboxylic acid after an acidic workup. chemguide.co.uklibretexts.org Initially, a carboxylate salt is formed along with ammonia. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified. libretexts.org

To Amides:

Partial hydrolysis of the nitrile group can selectively produce the amide. semanticscholar.orgcommonorganicchemistry.com This can be achieved under milder conditions than those required for complete hydrolysis to the carboxylic acid. youtube.com For instance, using hydrogen peroxide in an alkaline solution is a known method for converting nitriles to amides. commonorganicchemistry.comlibretexts.org Careful control of reaction time and pH is crucial to prevent further hydrolysis to the carboxylic acid. youtube.comstackexchange.com

The conversion of nitriles to amides is a significant transformation in organic synthesis, offering a route to compounds with various applications. semanticscholar.org

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, 7-(aminomethyl)-6-bromoquinoline. This transformation can be accomplished using several reducing agents. wikipedia.org

Common methods for nitrile reduction include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.orgcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. wikipedia.orgcommonorganicchemistry.com

Diborane (B₂H₆) and Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are also effective for the reduction of nitriles to amines. commonorganicchemistry.com

The resulting aminomethylquinoline derivative is a valuable intermediate for the synthesis of more complex molecules.

Derivatization to Other Nitrogen-Containing Functional Groups

The cyano group of this compound serves as a versatile precursor for the synthesis of other nitrogen-containing functional groups, notably amidines and tetrazoles.

Amidines:

Amidines can be synthesized from nitriles through various methods. One common approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid to form an imidate, which is then converted to the amidine by reaction with an amine. researchgate.net Another method involves the direct addition of amines to nitriles, which can be catalyzed by various reagents, including organometallic compounds or strong bases. researchgate.netorganic-chemistry.orggoogle.com

Tetrazoles:

Tetrazoles are often considered bioisosteres of carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of tetrazoles from nitriles is a well-established transformation, typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide, often sodium azide. nih.govekb.eg This reaction can be promoted by various catalysts. nih.gov The resulting 5-substituted tetrazole ring is a key feature in numerous pharmaceutical compounds. beilstein-journals.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the bromo and cyano groups influences the regioselectivity and reactivity.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orglumenlearning.com In the case of 6-bromoquinoline (B19933), nitration using a mixture of nitric acid and sulfuric acid can lead to the introduction of a nitro group onto the quinoline ring. For example, nitration of 6-bromoquinoline-1-oxide has been shown to yield 6-bromo-5-nitroquinoline-1-oxide. semanticscholar.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgoup.com In this compound, the bromine atom can act as a leaving group. The electron-withdrawing nature of the cyano group and the quinoline nitrogen can activate the ring for nucleophilic attack. Reactions with nucleophiles such as amines can lead to the substitution of the bromine atom. youtube.comyoutube.com For example, the synthesis of ciprofloxacin (B1669076) involves nucleophilic aromatic substitution reactions on a quinoline core. oup.com

Reductive and Oxidative Transformations of the Quinoline Core

The quinoline core of this compound can undergo both reduction and oxidation reactions.

Reductive Transformations:

The quinoline ring can be reduced under various conditions. For instance, the reduction of a nitro-substituted bromoquinoline using iron powder in acetic acid has been reported to yield the corresponding amino-bromoquinoline. semanticscholar.org Similarly, zinc dust in the presence of ammonium (B1175870) chloride can be used for the deoxygenation of quinoline N-oxides. semanticscholar.org

Oxidative Transformations:

Oxidation of the quinoline nitrogen can lead to the formation of the corresponding N-oxide. This is often achieved using reagents like hydrogen peroxide in acetic acid. semanticscholar.org The resulting N-oxide can then be used in further synthetic manipulations, such as the nitration reaction mentioned previously. semanticscholar.org

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 6-bromoquinoline (B19933) provide a detailed map of the hydrogen and carbon atoms within the molecule. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the proton signals are assigned as follows. wikipedia.orgbyjus.com The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Assignments for 6-Bromoquinoline

Proton Chemical Shift (ppm)
H-2 8.866
H-8 7.939
H-4 7.927
H-5 7.855
H-7 7.703
H-3 7.326

Data obtained from a 400 MHz spectrum in CDCl₃. byjus.com

The ¹³C NMR spectrum, also recorded in CDCl₃, reveals the chemical shifts of the nine carbon atoms in the quinoline (B57606) ring system. wikipedia.org The nitrile carbon, if present as in the titular compound, would typically appear in the 115-125 ppm range.

Table 2: ¹³C NMR Chemical Shift Assignments for 6-Bromoquinoline

Carbon Chemical Shift (ppm)
C-2 150.9
C-4 136.0
C-8a 147.9
C-6 122.0
C-5 131.2
C-7 130.1
C-3 121.8
C-4a 129.1
C-8 129.5

Note: Specific assignments may vary slightly between different literature sources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

While ¹H and ¹³C NMR provide information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are essential for determining the connectivity between them.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. organic-chemistry.orgiucr.orgnih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. organic-chemistry.orgiucr.orgnih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular skeleton, especially in identifying the positions of quaternary carbons and substituents. organic-chemistry.orgiucr.orgnih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 6-bromoquinoline (C₉H₆BrN), the expected monoisotopic mass is approximately 206.96836 Da. chemicalbook.com HRMS is instrumental in confirming the molecular formula of a synthesized compound.

Isotopic Pattern Analysis for Bromine

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M and M+2), separated by two mass units. This distinctive 1:1 ratio is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the quinoline ring under mass spectrometry conditions can lead to the loss of HCN, resulting in the formation of a C₈H₆˙⁺ fragment ion. youtube.comlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-bromoquinoline-7-carbonitrile, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) group, typically in the range of 2260-2220 cm⁻¹. The spectrum of 6-bromoquinoline itself displays characteristic peaks for the aromatic C-H and C=C stretching vibrations. chemicalbook.comscielo.brnih.gov

Table 3: List of Compounds Mentioned

Compound Name
6-Bromoquinoline
This compound
6-Bromoquinoline-8-carbonitrile (B2600131)
6-Bromoquinoline-2-carbonitrile (B1281291)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides valuable insights into molecular geometry, conformation, and the various intermolecular interactions that govern the packing of molecules in the crystal lattice. Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not yield any studies on the single-crystal X-ray structure of this compound.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, Br...Br contacts)

Detailed information on the crystal packing and specific intermolecular interactions for this compound is not available in the absence of an experimentally determined crystal structure. Typically, for related bromo- and cyano-substituted quinoline systems, one might anticipate the presence of several types of non-covalent interactions. For instance, studies on the isomeric 6-Bromoquinoline-8-carbonitrile have revealed the presence of face-to-face π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.755 Å. iucr.orgresearchgate.net Additionally, short Br...Br contacts of 3.5908 Å, which are less than the sum of the van der Waals radii, have been observed in the same isomer, indicating the presence of halogen bonding. iucr.orgresearchgate.net However, without experimental data for this compound, any discussion of its specific intermolecular forces remains speculative.

Table 1: Intermolecular Interaction Parameters for this compound

Interaction Type Distance (Å) Notes
π-π stacking Data not available No published crystal structure.
Br...Br contacts Data not available No published crystal structure.

Molecular Geometry and Planarity

Table 2: Selected Molecular Geometry Parameters for this compound

Parameter Value
Bond Lengths (Å)
C-Br Data not available
C-CN Data not available
**Bond Angles (°) **
C-C-Br Data not available
C-C-CN Data not available
Planarity
RMSD of quinoline ring (Å) Data not available

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species taylorandfrancis.comwikipedia.org. An FMO analysis for 6-Bromoquinoline-7-carbonitrile would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.com. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity ajchem-a.com.

A charge distribution analysis provides information on how electric charge is distributed among the atoms within a molecule. One common method for this is Mulliken population analysis, which partitions the total electron population among the constituent atoms openmx-square.orguni-muenchen.de. This analysis for this compound would assign partial charges to each atom, offering insights into the molecule's polarity and identifying electropositive and electronegative centers. These calculated charges are valuable for understanding intermolecular interactions and predicting reactive sites researchgate.netchemrxiv.org.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. While the quinoline (B57606) ring system of this compound is largely rigid, some conformational flexibility might exist, for example, in the orientation of the carbonitrile group relative to the ring, although it is generally expected to be coplanar. Molecular mechanics and quantum chemical methods can be used to calculate the energies of different potential conformers to identify the most stable structures and the energy barriers between them chemrxiv.orgresearchgate.net.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a specific property of interest (e.g., solubility, boiling point, biological activity). A QSPR study involving this compound would require a dataset of related quinoline derivatives with known experimental values for a particular property. Mathematical models would then be developed to predict that property for new or untested compounds, including this compound, based solely on its computed molecular descriptors.

Applications in Advanced Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

6-Bromoquinoline-7-carbonitrile serves as a pivotal intermediate in multi-step organic synthesis due to its bifunctional nature. The quinoline (B57606) core is a prevalent scaffold in numerous biologically active compounds, and this particular derivative offers two distinct and synthetically useful handles—the bromo substituent at the C-6 position and the carbonitrile at the C-7 position—for molecular elaboration. bldpharm.com

The true synthetic power of this compound lies in its capacity to act as a precursor for a wide array of polysubstituted heterocyclic systems. The carbon-bromine bond at the C-6 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings enable the introduction of diverse carbon-based or heteroatomic substituents, including aryl, alkynyl, alkyl, and amino groups. smolecule.com This allows for the systematic modification of the quinoline's electronic properties and steric profile.

Simultaneously, the C-7 nitrile group offers an alternative reaction site. It can be transformed into several other important functional groups. For instance, it can be:

Hydrolyzed to a carboxylic acid, providing a connection point for amide or ester linkages.

Reduced to a primary amine, which can be further functionalized.

Converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

This orthogonal reactivity allows chemists to selectively functionalize the molecule in a stepwise manner, building complex structures with high precision. For example, the activation of a bromoquinoline core through nitration has been shown to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org

Table 1: Synthetic Transformations of this compound
Reactive SiteReaction TypeReagents (Examples)Resulting Functional Group
C6-BrSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseC6-Aryl
C6-BrSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC6-Alkynyl
C6-BrBuchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC6-Amino (NR₂)
C7-CNHydrolysisH₃O⁺ or OH⁻, HeatC7-Carboxylic Acid
C7-CNReductionLiAlH₄ or H₂, Raney NiC7-Aminomethyl (CH₂NH₂)
C7-CNCycloadditionNaN₃, NH₄ClC7-Tetrazole

The quinoline ring system is often described as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties. smolecule.comnih.gov this compound is an exemplary building block for constructing libraries of drug-like molecules. smolecule.com The strategic placement of the bromo and cyano groups allows for vector-space expansion, where each reactive handle can be used to introduce different substituents to explore the chemical space around the quinoline core.

The presence of both a halogen bond donor (bromine) and a hydrogen bond acceptor (nitrile) on the same scaffold provides specific interaction points with biological targets like proteins and enzymes. By using the synthetic reactions described previously, chemists can append various pharmacophores to the C-6 position while modifying the C-7 position to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. This makes the compound a valuable starting material for fragment-based drug discovery and lead optimization campaigns. smolecule.com

Development of Novel Functional Materials

Beyond its use in synthesis, the inherent electronic characteristics of the this compound scaffold make it an attractive candidate for the development of novel functional materials. The quinoline heterocycle is an electron-deficient aromatic system, a property that is enhanced by the presence of the strongly electron-withdrawing nitrile group.

Quinoline derivatives are actively investigated for their potential in materials science, particularly in the realm of organic electronics. smolecule.com The electron-deficient nature of this compound suggests its potential as a component of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits in organic field-effect transistors (OFETs) and for improving charge balance in organic light-emitting diodes (OLEDs). The rigid, planar structure of the quinoline core facilitates molecular packing and π-π stacking interactions, which are crucial for efficient charge transport in solid-state devices. researchgate.net

Furthermore, the nitrogen atom within the quinoline ring can act as a Lewis basic site, capable of coordinating with metal ions. This property, combined with potential changes in fluorescence or electronic properties upon binding, opens up possibilities for its use in the design of chemosensors for detecting specific metal cations.

The creation of large, conjugated organic molecules, known as π-extended systems, is a cornerstone of modern materials chemistry, as these molecules are the basis for organic conductors, semiconductors, and light-emitting materials. sigmaaldrich.com this compound is an ideal building block for this purpose. The C-6 bromo position serves as a reliable anchor point for palladium-catalyzed cross-coupling reactions that extend the π-conjugation of the quinoline system.

For example, Suzuki coupling with aryl or heteroaryl boronic acids can be used to synthesize larger, planar molecules with tailored electronic energy levels (HOMO/LUMO) and optical properties (absorption and emission wavelengths). Research on related quinoline systems has demonstrated that C-H alkylation and subsequent derivatization can lead to π-extended angular pyrroloquinolines capable of producing white-light emission from a single molecule, highlighting the potential of the quinoline scaffold in advanced photonic materials. nih.gov The ability to precisely extend the conjugation from the C-6 position of this compound provides a rational design strategy for new materials with targeted optoelectronic functions.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods for quinoline (B57606) derivatives, which often involve harsh conditions and hazardous reagents. jocpr.comresearchgate.net Future research must prioritize the development of sustainable and green synthetic pathways to 6-bromoquinoline-7-carbonitrile.

Conventional quinoline syntheses like the Skraup and Doebner-von Miller reactions typically employ strong acids, high temperatures, and toxic oxidizing agents, leading to significant waste generation. jocpr.com Green chemistry approaches offer a more ecologically responsible alternative. jocpr.com The application of nanocatalysts, for instance, has shown promise in promoting quinoline synthesis under milder, solvent-free conditions, thereby enhancing efficiency and reducing environmental impact. nih.govacs.org Researchers are exploring the use of recyclable nanocatalysts to further improve the sustainability of these processes. acs.org

A significant challenge lies in the adaptation of these green methods to produce the specific 6-bromo-7-cyano substitution pattern. This will likely involve the design of novel catalysts and the optimization of reaction conditions to control regioselectivity during the quinoline ring formation. One promising avenue is the use of one-pot, multi-component reactions which can streamline the synthesis and minimize waste. iosrjournals.org The development of such a process for this compound would represent a major step forward in its sustainable production.

Table 1: Comparison of Traditional and Green Quinoline Synthesis Methods

FeatureTraditional Methods (e.g., Skraup, Doebner-von Miller)Green Methods (e.g., Nanocatalysis, MCRs)
Reaction Conditions High temperatures, strong acidsMilder temperatures, often solvent-free
Catalysts Often stoichiometric and hazardousRecyclable nanocatalysts, biocatalysts
Solvents Often toxic and non-biodegradableGreen solvents (e.g., water, PEG) or solvent-free
Waste Generation HighLow
Efficiency Can be low with side productsOften higher yields and selectivity

Enhanced Chemo- and Regioselectivity in Complex Derivatizations

The this compound scaffold possesses multiple reactive sites, making the selective functionalization of a specific position a significant challenge. The bromine atom at the C6 position and the various C-H bonds on both the pyridine (B92270) and benzene (B151609) rings are all potential sites for derivatization. Future research must focus on developing highly chemo- and regioselective methods to modify this molecule.

Controlling the site of electrophilic aromatic substitution on substituted quinolines is a well-documented challenge. nih.gov The electronic properties of the existing bromo and cyano substituents will influence the reactivity of the quinoline ring system. The electron-withdrawing nature of both the bromo and cyano groups deactivates the ring towards electrophilic attack. However, their directing effects will be crucial in predicting the outcome of further substitutions.

A key area of investigation will be the selective functionalization of the C-H bonds. While direct C-H functionalization is an attractive and atom-economical strategy, achieving regioselectivity in quinolines can be difficult. researchgate.net The development of directing groups or specific catalysts that can target a particular C-H bond in the presence of the bromo and cyano substituents will be a critical area of exploration. For instance, methods for the selective amination of quinolines have been developed, which could potentially be adapted for this compound. beilstein-journals.org

Exploration of Novel Catalytic Systems for Transformations

The discovery and application of novel catalytic systems will be paramount to advancing the chemistry of this compound. Transition metal catalysis has already demonstrated its power in the functionalization of quinolines, and future efforts should build upon this foundation. acs.org

The development of catalysts for cross-coupling reactions at the C6-bromo position is a promising avenue for introducing a wide range of functional groups. Furthermore, catalysts that can enable the direct C-H functionalization at other positions of the quinoline ring with high selectivity are highly sought after. For example, iron-catalyzed C-2 alkenylation of quinoline-N-oxides has been reported as a greener alternative to other methods. researchgate.net

The use of nanocatalysts also presents a significant opportunity. nih.govacs.org Their high surface area and unique electronic properties can lead to enhanced catalytic activity and selectivity. Research into the synthesis of custom-designed nanocatalysts for specific transformations of this compound could unlock new synthetic possibilities. Another emerging area is the use of photocatalysis, which can enable reactions to proceed under mild conditions using visible light as an energy source. acs.org

Table 2: Potential Catalytic Transformations for this compound

Reaction TypePotential Catalytic SystemTarget PositionDesired Outcome
Cross-Coupling Palladium, Nickel, or Copper catalystsC6-BrIntroduction of aryl, alkyl, or other functional groups
C-H Amination Rhodium or Iridium catalystsC2, C4, or C8Synthesis of aminoquinoline derivatives
C-H Arylation Palladium or Ruthenium catalystsVarious C-H positionsFormation of C-C bonds with aromatic partners
Cyanation Copper or Palladium catalystsC6-Br (if starting from a different precursor)Introduction of the nitrile group

Advanced Computational Methodologies for Predictive Studies

The complexity of reactions involving this compound necessitates the use of advanced computational tools to predict reactivity and guide experimental design. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure and reactivity of the molecule. researchgate.netnih.gov

DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as to elucidate the mechanisms of catalytic reactions. nih.gov For instance, computational studies can help in understanding the regioselectivity of nitration on a bromoquinoline core by analyzing the electron density at different positions. semanticscholar.org Such studies can also be used to design new catalysts with enhanced activity and selectivity for specific transformations. nih.govresearchgate.net

Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the prediction of chemical reactivity. researchgate.netnih.gov ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. These predictive models can be used to screen for optimal reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new synthetic routes and derivatives of this compound. The development of bespoke ML models specifically for quinoline chemistry would be a significant enabler for future research in this area.

Q & A

Q. What are the optimized synthetic routes for 6-Bromoquinoline-7-carbonitrile, and what factors influence reaction yields?

  • Methodological Answer : Common synthetic approaches involve halogenation or cyanation of quinoline derivatives. For brominated quinolines, direct bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) can be employed, followed by cyanation via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling. Key factors affecting yields include temperature control (storage at 0–6°C is critical to prevent decomposition ), stoichiometric ratios of reagents, and purification methods (e.g., column chromatography using silica gel). Purity validation via GC (>98% ) ensures reproducibility.

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR to verify bromine and nitrile substituent positions (e.g., deshielding effects on adjacent protons).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (C10_{10}H5_5BrN2_2, exact mass 239.96 g/mol ).
  • HPLC/GC : Purity analysis (>95% ) using gradient elution protocols.
  • X-ray Crystallography : For unambiguous confirmation, as seen in related quinoline-carbonitrile derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 6-position acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the nitrile group stabilizes intermediates via resonance. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity. For example, steric hindrance from the nitrile group may favor coupling at the 6-position over the 7-position. Experimental validation involves monitoring reaction progress via TLC and isolating intermediates for spectroscopic analysis .

Q. How can computational methods predict the pharmacological potential of this compound?

  • Methodological Answer : Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models assess binding affinity to target proteins (e.g., kinase inhibitors). Parameters include logP (lipophilicity) and electron-withdrawing effects of the nitrile group. Computational tools like AutoDock Vina or Schrödinger Suite analyze interactions with active sites, while ADMET predictions evaluate bioavailability and toxicity. Cross-referencing with structurally similar bioactive quinolines (e.g., antimalarial or anticancer agents) provides additional validation .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between experimental and predicted NMR shifts may arise from solvent effects or impurities. Strategies include:
  • Repurifying the compound using preparative HPLC .
  • Comparing data with published crystallographic studies (e.g., torsion angles in related carbonitriles ).
  • Recalculating DFT-generated chemical shifts with alternative solvent models (e.g., IEF-PCM in Gaussian 09).
    Contradictions in mass spectra may indicate isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br), requiring high-resolution MS for resolution .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?

  • Methodological Answer : The compound serves as a versatile precursor for:
  • Anticancer Agents : Functionalization via Sonogashira coupling to introduce alkynyl groups for kinase inhibition.
  • Antimicrobials : Cyclization with thiourea derivatives to form thiazoloquinolines.
    Reaction optimization involves screening catalysts (e.g., Pd(PPh3_3)4_4) and solvents (e.g., THF/DMF) to maximize yields. Biological activity is assessed via in vitro assays (e.g., MIC for antimicrobial activity) .

Methodological Best Practices

  • Data Reproducibility : Source compounds from suppliers with validated purity (>95% ) and document lot-specific storage conditions (e.g., desiccation at 0–6°C ).
  • Ethical Reporting : Adhere to IUPAC naming conventions and cite CAS RN 1820674-85-8 to avoid ambiguity.
  • Critical Analysis : Use statistical tools (e.g., ANOVA) to compare synthetic yields across batches and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.